molecular formula C5H10O3 B041635 (1,4-Dioxan-2-yl)methanol CAS No. 29908-11-0

(1,4-Dioxan-2-yl)methanol

Cat. No. B041635
CAS RN: 29908-11-0
M. Wt: 118.13 g/mol
InChI Key: CMEPUAROFJSGJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the aldol reaction of specific precursors in the presence of catalysts. For example, the synthesis of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, a compound structurally related to (1,4-Dioxan-2-yl)methanol, utilizes 1,1,1-tris(hydroxymethyl)ethane and cyclohexane, catalyzed by sulfonated carbon and N, N-dimethylbenzamide, showcasing a method that could be adapted for synthesizing (1,4-Dioxan-2-yl)methanol (Lin Yuan et al., 2017).

Molecular Structure Analysis

The molecular structure of dioxane derivatives, such as the mentioned (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, indicates that the dioxane ring adopts a non-planar chair conformation. This structural insight is crucial for understanding the chemical behavior and reactivity of (1,4-Dioxan-2-yl)methanol, as the conformation affects its physical and chemical properties (Lin Yuan et al., 2017).

Chemical Reactions and Properties

Dioxane compounds interact with other chemicals in various ways, depending on their specific functional groups. For instance, studies on the methanolysis of 4-methyl-1,3-dioxane provide insights into the type of chemical reactions that (1,4-Dioxan-2-yl)methanol might undergo, such as bond cleavage and the formation of intermediate products (M. Safarov et al., 1976).

Physical Properties Analysis

The physical properties of dioxane derivatives, including boiling points, melting points, and solubilities, are influenced by their molecular structure. While specific data on (1,4-Dioxan-2-yl)methanol were not directly found, related compounds' studies suggest that factors such as the non-planarity of the dioxane ring and intermolecular hydrogen bonding play significant roles in determining these properties.

Chemical Properties Analysis

The chemical properties of (1,4-Dioxan-2-yl)methanol, such as reactivity towards nucleophiles and electrophiles, acidity of protons, and potential for forming derivatives, can be inferred from studies on similar molecules. For example, the reactivity in the presence of alkyl alcohols and the formation of hydrogen bonds suggest a capacity for engaging in a range of chemical reactions that define its utility in synthetic chemistry (P. Mirti, 1988).

Scientific Research Applications

  • Asymmetric Synthesis : It serves as a chiral auxiliary for the asymmetric synthesis of β-hydroxy esters, aiding in bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).

  • Organic Synthesis : It is used as a methylating reagent in the preparation of key compounds in asymmetric organic synthesis, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol (Hu & Shan, 2020).

  • Catalysis and Reaction Conditions : Research focuses on identifying conditions promoting the formation of [1,3]dioxan-5-ols and suppressing [1,3]dioxolan-4-yl-methanols, potentially novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

  • Effect on Sonolysis : Methanol affects the degradation of 1,4-dioxane via ultrasound irradiation, with variations in efficiency based on temperature (Son & Zoh, 2012).

  • Solvent Interactions : The hydrogen-bonded structure of ethanol is less affected by 1,4-dioxan in mixtures with methanol and other alcohols (Mirti, 1988).

  • Surface Tension Studies : The surface tensions of mixtures of 1,4-dioxane with methanol and other alcohols have been analyzed to determine molecular interactions (Calvo, Pintos, Amigo, & Bravo, 2002).

Safety And Hazards

“(1,4-Dioxan-2-yl)methanol” is classified as a hazardous substance. It is highly flammable and may cause serious eye irritation, respiratory irritation, drowsiness, dizziness, and may cause cancer . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, washing face, hands, and any exposed skin thoroughly after handling, wearing eye/face protection, not breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and grounding/bonding the container and receiving equipment .

properties

IUPAC Name

1,4-dioxan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEPUAROFJSGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347290
Record name (1,4-Dioxan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-Dioxan-2-yl)methanol

CAS RN

29908-11-0
Record name (1,4-Dioxan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,4-dioxan-2-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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